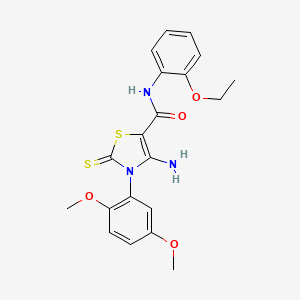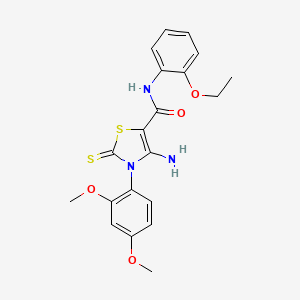![molecular formula C14H17N3O5S B6573261 ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1108044-48-9](/img/structure/B6573261.png)
ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (EPSC) is an organic chemical compound that has been studied for its various applications in scientific research. EPSC is a white, crystalline powder that is soluble in water, alcohol, and other organic solvents. It is a commonly used reagent in organic synthesis, and has been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Scientific Research Applications
Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been studied for its potential applications in various scientific fields. It has been used as a reagent for organic synthesis, and has been studied for its potential applications in medicine and biochemistry. This compound has also been used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, it has been studied for its potential use in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is an organic compound that acts as a catalyst in a variety of chemical reactions. It acts as a proton donor, and facilitates the formation of amide bonds between molecules. In addition, this compound can act as a nucleophile, and can react with other molecules to form new compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to exhibit antifungal and antibacterial properties, and has been studied for its potential use in the treatment of various diseases. In addition, this compound has been studied for its potential use in the treatment of cancer, and has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a commonly used reagent in organic synthesis, and has several advantages for laboratory experiments. It is a white, crystalline powder that is soluble in water, alcohol, and other organic solvents, making it easy to work with in the lab. In addition, this compound is relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, this compound is a relatively unstable compound, and can degrade over time. It is also prone to hydrolysis, and can be affected by light and heat.
Future Directions
Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been studied for its potential applications in various scientific fields, and there are several potential future directions for research. It has been studied for its potential use in the synthesis of pharmaceuticals and other organic compounds, and further research could be conducted to explore these potential uses. In addition, this compound has been studied for its potential use in the treatment of cancer, and further research could be conducted to explore this potential application. Finally, this compound has been studied for its potential use in the synthesis of various organic compounds, and further research could be conducted to explore these potential uses.
Synthesis Methods
Ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is synthesized through a reaction of ethyl 5-aminopyrazole-4-carboxylate (EAPC) and 2-ethoxybenzenesulfonyl chloride (ESC). In this reaction, the amine group of the EAPC reacts with the sulfonyl chloride group of the ESC to form an amide bond, resulting in the formation of this compound. The reaction is usually carried out in an aqueous solution at a temperature of around 80°C.
properties
IUPAC Name |
ethyl 5-[(2-ethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-3-21-12-8-6-5-7-11(12)17-23(19,20)13-10(9-15-16-13)14(18)22-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCOKOQHFKSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6573196.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6573197.png)
![N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6573198.png)
![4-chloro-N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6573205.png)
![N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6573213.png)
![N-(2-ethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6573222.png)
![N-(2-ethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6573230.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573236.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6573239.png)


![N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6573269.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6573274.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6573288.png)